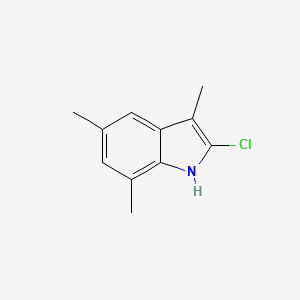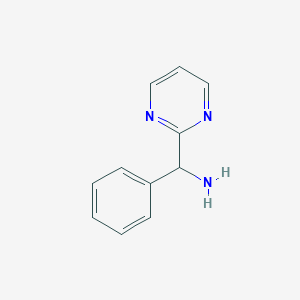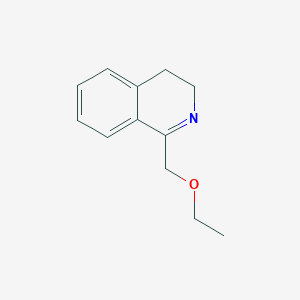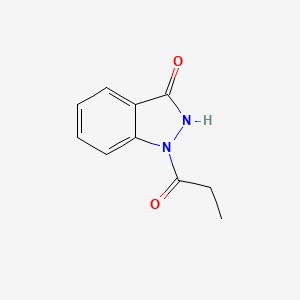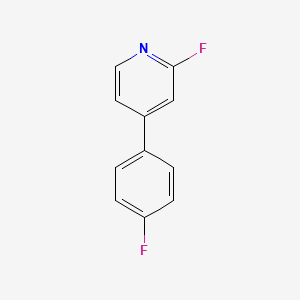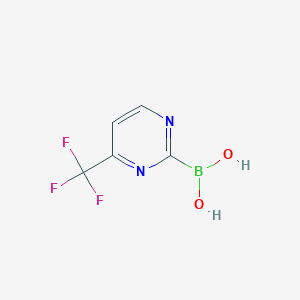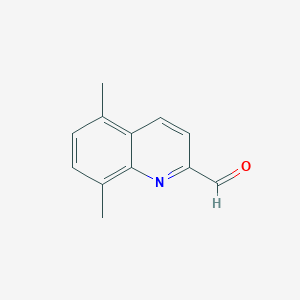
3,4,5-trifluoro-N'-hydroxybenzene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trifluorobenzamidoxime is a chemical compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12 g/mol It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with an amidoxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluorobenzamidoxime typically involves the reaction of 3,4,5-trifluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3,4,5-Trifluorobenzonitrile+Hydroxylamine Hydrochloride→3,4,5-Trifluorobenzamidoxime
Industrial Production Methods
While specific industrial production methods for 3,4,5-Trifluorobenzamidoxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trifluorobenzamidoxime can undergo various chemical reactions, including:
Oxidation: The amidoxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamidoxime derivatives.
Aplicaciones Científicas De Investigación
3,4,5-Trifluorobenzamidoxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trifluorobenzamidoxime is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trifluorobenzamide: Similar structure but lacks the amidoxime group.
3,5-Difluorobenzamidoxime: Contains two fluorine atoms instead of three.
3,4,5-Trifluorobenzonitrile: Precursor in the synthesis of 3,4,5-Trifluorobenzamidoxime.
Uniqueness
3,4,5-Trifluorobenzamidoxime is unique due to the presence of three fluorine atoms and an amidoxime group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H5F3N2O |
|---|---|
Peso molecular |
190.12 g/mol |
Nombre IUPAC |
3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H5F3N2O/c8-4-1-3(7(11)12-13)2-5(9)6(4)10/h1-2,13H,(H2,11,12) |
Clave InChI |
XISYIMDGWUAPEU-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1F)F)F)/C(=N\O)/N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)F)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


